molecular formula C6H13F3N2 B12313535 (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B12313535
M. Wt: 170.18 g/mol
InChI Key: JQASGUKAATXXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C₆H₁₃F₃N₂ and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of an amino group, an ethyl group, and a trifluoroethyl group attached to a central nitrogen atom. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes the use of coupling reagents such as carbonyldiimidazole to facilitate the reaction . The reaction is usually carried out in a solvent medium at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is unique due to its combination of an amino group, an ethyl group, and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H13F3N2

Molecular Weight

170.18 g/mol

IUPAC Name

N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H13F3N2/c1-2-11(4-3-10)5-6(7,8)9/h2-5,10H2,1H3

InChI Key

JQASGUKAATXXIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)CC(F)(F)F

Origin of Product

United States

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